molecular formula C18H22O B1202831 4-Methylbenzylidene camphor CAS No. 36861-47-9

4-Methylbenzylidene camphor

Cat. No. B1202831
CAS RN: 36861-47-9
M. Wt: 254.4 g/mol
InChI Key: HEOCBCNFKCOKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzylidene camphor (4-MBC) is a chemical compound primarily used as an organic UV filter in sunscreen and personal care products. It offers protection against UV radiation, potentially aiding in skin cancer prevention. However, its estrogenicity has raised concerns about its role as an endocrine disruptor.

Synthesis Analysis

Detailed synthesis information for 4-MBC is not available in the literature provided. However, the chemical is known to be used widely in commercial applications, particularly in sunscreens.

Molecular Structure Analysis

4-MBC can exist in different isomeric forms due to its exocyclic carbon-carbon double bond, with the (E)-isomer being predominant in sunscreen formulations. However, light exposure can induce isomerization from (E) to (Z) (Ferreira et al., 2014).

Chemical Reactions and Properties

The estrogenic properties of 4-MBC and its interaction with estrogen receptors alpha and beta have been studied, indicating its ability to induce estrogen receptor activity. However, it is noted for its relatively low estrogenic potency compared to other substances like genistein or bisphenol A (Mueller et al., 2003).

Physical Properties Analysis

Specific physical properties of 4-MBC, such as melting point, boiling point, and solubility, are not detailed in the available literature. These properties would typically be determined through experimental analysis in a laboratory setting.

Chemical Properties Analysis

4-MBC undergoes photodegradation and may isomerize under light exposure. This behavior is essential in understanding its stability and efficacy as a UV filter. Also, its ability to bind weakly to estrogen receptors highlights its chemical interaction potential at a molecular level (Klann et al., 2005).

Scientific Research Applications

  • Toxicokinetics in Rats : 4-MBC undergoes extensive first-pass biotransformation in rat liver, resulting in very low blood levels of the parent compound. The major metabolites identified are 3-(4-carboxybenzylidene)camphor and 3-(4-carboxybenzylidene)-6-hydroxycamphor (Völkel et al., 2006).

  • Estrogenic Activity : 4-MBC exhibits weak estrogenic activity, with a higher potency towards estrogen receptor beta (ERβ) than estrogen receptor alpha (ERα). It shows lower estrogenic potency compared to some phyto- and xenoestrogens (Mueller et al., 2003).

  • Impact on Human Trophoblast Cells : 4-MBC suppresses the proliferation and invasiveness of human trophoblast cells and induces apoptosis, oxidative stress, and alterations in gene expression (Yang et al., 2019).

  • Neuroendocrine Disruption : Prenatal exposure to 4-MBC can disrupt the neuroendocrine regulation of the gonadal axis in a sex-dependent manner in rats, potentially affecting reproductive functions (Carou et al., 2009).

  • Photophysics : 4MBC undergoes efficient intersystem crossing to triplet manifolds followed by predominant radiationless decay to the ground state, a mechanism important for its role as a UV filter (Fang et al., 2018).

  • Environmental Stereoisomer Composition : 4-MBC in environmental samples can exist as distinct cis-(Z)- and trans-(E)-isomers, with their composition influenced by enantioselective processes in lakes and biota (Buser et al., 2005).

  • Effects on Freshwater Invertebrate Community : Exposure to 4-MBC did not significantly affect macroinvertebrate abundance or leaf decomposition rates in artificial streams, but it did strongly reduce primary production (Campos et al., 2020).

Safety And Hazards

4-MBC is considered toxic and is a moderate to severe irritant to the skin and eyes . It is suspected of being an endocrine disruptor and of polluting surface waters . It is also suspected of burdening aquatic organisms .

Future Directions

There is a need for more research efforts to fill the knowledge gaps on the realistic effects these compounds may have when considered individually, in combination, or as subsequent exposures . The potential risk to ecosystems of aged PET microplastics under prolonged sunlight exposure in the natural environment could be greater than that predicted for virgin microplastics .

properties

IUPAC Name

(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOCBCNFKCOKBX-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C3CCC(C2=O)(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzylidene)camphor

CAS RN

36861-47-9
Record name Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzylidene camphor
Reactant of Route 2
Reactant of Route 2
4-Methylbenzylidene camphor
Reactant of Route 3
Reactant of Route 3
4-Methylbenzylidene camphor
Reactant of Route 4
Reactant of Route 4
4-Methylbenzylidene camphor
Reactant of Route 5
Reactant of Route 5
4-Methylbenzylidene camphor
Reactant of Route 6
Reactant of Route 6
4-Methylbenzylidene camphor

Citations

For This Compound
2,970
Citations
UMD Schauer, W Völkel, A Heusener, T Colnot… - Toxicology and applied …, 2006 - Elsevier
The toxicokinetics of 4-MBC after dermal administration were investigated in human subjects and in rats. Humans (3 male and 3 female subjects) were exposed to 4-MBC by topical …
Number of citations: 56 www.sciencedirect.com
C Quintaneiro, B Teixeira, JL Benedé, A Chisvert… - Chemosphere, 2019 - Elsevier
… in zebrafish larvae after 96 h of exposure to 4-Methylbenzylidene camphor (4-MBC). A) … h of exposure to 4-Methylbenzylidene camphor. CT-negative control; CS – solvent control. …
Number of citations: 45 www.sciencedirect.com
HR Buser, MD Müller, ME Balmer… - … science & technology, 2005 - ACS Publications
4-Methylbenzylidene camphor (4-MBC) is an important organic UV filter used in many personal care products such as sunscreens and cosmetics. After use, 4-MBC may enter the …
Number of citations: 67 pubs.acs.org
W Völkel, T Colnot, UMD Schauer, TH Broschard… - Toxicology and applied …, 2006 - Elsevier
3-(4-Methylbenzylidene)camphor (4-MBC) is an UV-filter frequently used in sunscreens and cosmetics. Equivocal findings in some screening tests for hormonal activity initiated a …
Number of citations: 51 www.sciencedirect.com
D Campos, AL Machado, DN Cardoso, ARR Silva… - Environmental …, 2020 - Elsevier
In the last decades, the use of organic ultraviolet-filters (UV-filters) has increased worldwide, and these compounds are now considered emerging contaminants of many freshwater …
Number of citations: 8 www.sciencedirect.com
M Schlumpf, H Jarry, W Wuttke, R Ma, W Lichtensteiger - Toxicology, 2004 - Elsevier
… -benzylidene camphor (3-BC), and 4-methylbenzylidene camphor (4-MBC) in ligand binding … Activation of estrogen receptor α and ERβ by 4-methylbenzylidene-camphor in human and …
Number of citations: 130 www.sciencedirect.com
C Schmidtkunz, K Küpper, T Weber, G Leng… - Environmental …, 2023 - Elsevier
4-methylbenzylidene camphor (4-MBC) is used as a UV-B filter in cosmetics. Two oxidized metabolites of 4-MBC – 3-(4-carboxybenzylidene)camphor (cx-MBC) and 3-(4-…
Number of citations: 1 www.sciencedirect.com
M Liang, S Yan, R Chen, X Hong, J Zha - Chemosphere, 2020 - Elsevier
… Effects of UV filter 4-methylbenzylidene camphor during early development of Solea … Toxicity effects of the organic UV-filter 4-Methylbenzylidene camphor in zebrafish embryos …
Number of citations: 22 www.sciencedirect.com
MJ Araújo, RJM Rocha, A Soares, JL Benedé… - Science of the Total …, 2018 - Elsevier
The inclusion of organic UV filters in personal care products (PCPs) has increased in recent years. 4-Methylbenzylidene camphor (4MBC) is one of the most used UV filters, and thus it …
Number of citations: 50 www.sciencedirect.com
D Seidlova-Wuttke, H Jarry, J Christoffel… - Toxicology and applied …, 2006 - Elsevier
OMC and 4MBC are 2 absorbers of ultraviolet light which are used in unknown quantities in sunscreens, cosmetics and plastic products to protect against UV light-induced damage of …
Number of citations: 76 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.